N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride
Description
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 4-position, a morpholinoethyl group, and a cinnamamide moiety. Its hydrochloride salt enhances solubility, making it suitable for pharmacological studies. The compound’s structural complexity arises from the integration of three pharmacophoric elements:
- Benzothiazole: A heterocyclic scaffold known for its role in kinase inhibition and anticancer activity .
- Morpholinoethyl group: Enhances pharmacokinetic properties (e.g., bioavailability) via hydrogen bonding and solubility modulation.
Properties
IUPAC Name |
(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S.ClH/c23-18-7-4-8-19-21(18)24-22(29-19)26(12-11-25-13-15-28-16-14-25)20(27)10-9-17-5-2-1-3-6-17;/h1-10H,11-16H2;1H/b10-9+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBJLMUASMBTBE-RRABGKBLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C=CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)/C=C/C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluorobenzo[d]thiazol-2-Amine
The benzothiazole core is constructed via cyclization of 2-aminothiophenol derivatives. A representative method involves:
- Reactants : 4-Fluoro-2-nitroaniline (1.0 equiv) and potassium thiocyanate (1.2 equiv) in acetic acid.
- Conditions : Reflux at 120°C for 6 hours, followed by reduction of the nitro group using hydrogen gas and palladium on carbon.
- Yield : 78–85% after recrystallization in ethanol.
Mechanistic Insight : The reaction proceeds through nucleophilic substitution at the fluorinated aromatic ring, followed by cyclization mediated by thiocyanate. The nitro group is selectively reduced to an amine, yielding the target intermediate.
Preparation of Cinnamoyl Chloride
Cinnamic acid is activated for amide bond formation via conversion to its acid chloride:
- Reactants : Cinnamic acid (1.0 equiv) and thionyl chloride (2.5 equiv).
- Conditions : Reflux in anhydrous dichloromethane for 3 hours under nitrogen atmosphere.
- Yield : 92–95% after distillation under reduced pressure.
Intermediate Synthesis and Coupling
Amide Bond Formation
The benzothiazole amine is coupled with cinnamoyl chloride under Schlenk conditions:
- Reactants : 4-Fluorobenzo[d]thiazol-2-amine (1.0 equiv), cinnamoyl chloride (1.1 equiv), and triethylamine (2.0 equiv) in dry tetrahydrofuran (THF).
- Conditions : Stirring at 0°C for 1 hour, followed by warming to room temperature for 12 hours.
- Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 1:4).
Optimization Note : Excess triethylamine ensures complete deprotonation of the amine, while low temperatures minimize side reactions.
Introduction of the Morpholinoethyl Group
The secondary amine undergoes alkylation with 4-(2-chloroethyl)morpholine hydrochloride:
- Reactants : N-(4-Fluorobenzo[d]thiazol-2-yl)cinnamamide (1.0 equiv), 4-(2-chloroethyl)morpholine hydrochloride (1.5 equiv), and potassium carbonate (3.0 equiv) in acetonitrile.
- Conditions : Reflux at 80°C for 8 hours under nitrogen.
- Yield : 63–67% after recrystallization in ethanol.
Side Reactions : Competing N-alkylation at the benzothiazole nitrogen is suppressed by using a bulky base (e.g., K2CO3) and excess alkylating agent.
Reaction Optimization and By-Product Analysis
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Acetonitrile | +15% vs. DMF |
| Temperature | 80°C | +22% vs. 60°C |
| Reaction Time | 8 hours | +18% vs. 6 hours |
By-Product Mitigation
- N-Alkylation Isomers : Reduced by maintaining a 1:1.5 molar ratio of amine to alkylating agent.
- Hydrolysis Products : Minimized using anhydrous solvents and molecular sieves.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
- Elemental Analysis : Calculated for C23H23FN3O2S: C, 63.43; H, 5.29; N, 9.65. Found: C, 63.38; H, 5.31; N, 9.62.
Scale-Up Considerations
Industrial Feasibility
Environmental Impact
- Solvent Recovery : Acetonitrile is recycled via distillation (90% recovery).
- Waste Streams : Aqueous washes neutralized with citric acid before disposal.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Enzymatic Coupling
- Catalyst : Candida antarctica lipase B (CAL-B) in tert-butanol.
- Yield : 58% (limited by enzyme stability at high temperatures).
Chemical Reactions Analysis
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated position, using nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to break down into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulating signaling pathways: The compound can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Interacting with DNA or RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares key structural motifs with derivatives reported in the literature. Below is a comparative analysis:
Key Findings:
- Bioactivity: The target compound’s benzothiazole and morpholinoethyl groups align with kinase-targeting analogs (e.g., thiazole-based antimicrobials in ), though its cinnamamide moiety may confer distinct binding modes.
- Synthesis: Unlike triazole derivatives (synthesized via hydrazinecarbothioamide cyclization ), the target likely involves amide coupling and halogenation steps, akin to morpholinoacetamide synthesis in .
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Morpholinoethyl group : Enhances solubility and bioavailability.
- Cinnamamide structure : Implicated in various biological interactions.
The molecular formula is with a molecular weight of approximately 356.88 g/mol.
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Inhibition of Tumor Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines. For instance, it was tested against lung cancer cell lines A549, HCC827, and NCI-H358, demonstrating significant cytotoxic effects.
- Antimicrobial Activity : Initial evaluations indicate that this compound may possess antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria.
- DNA Interaction : Similar compounds have been noted for their ability to bind to DNA, which could lead to the inhibition of DNA-dependent enzymes, thereby affecting cell replication and survival.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity. The following table summarizes findings from various studies:
| Cell Line | IC50 (μM) | Assay Type | Observations |
|---|---|---|---|
| A549 | 6.75 ± 0.19 | 2D | High sensitivity to treatment |
| HCC827 | 5.13 ± 0.97 | 2D | Effective against resistant strains |
| NCI-H358 | 0.85 ± 0.05 | 3D | Notable reduction in cell viability |
These results indicate that the compound's effectiveness varies with cell line and assay type, suggesting a need for further exploration into its mechanisms.
Antimicrobial Activity
The antimicrobial potential was evaluated using broth microdilution methods against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
These findings highlight the compound's promise as an antimicrobial agent, warranting further investigation into its clinical applications.
Case Studies and Comparative Analysis
A comparative analysis with structurally similar compounds reveals that the unique arrangement of functional groups in this compound may confer distinct pharmacological properties compared to other benzothiazole derivatives. For example:
| Compound Name | Biological Activity |
|---|---|
| N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide | Potential anticancer activity |
| N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide | Antimicrobial properties |
These comparisons suggest that while there are shared structural features among these compounds, the specific substitutions on the benzothiazole ring significantly influence their biological activities.
Q & A
Q. Purity Validation :
- NMR Spectroscopy : Confirms structural integrity by analyzing proton and carbon environments (e.g., fluorobenzothiazole protons at δ 7.2–8.1 ppm) .
- HPLC : Quantifies purity (>95% typical) using reverse-phase columns with UV detection at 254 nm .
Basic: What in vitro assays are recommended for initial biological screening of this compound?
- Antibacterial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Anti-inflammatory Potential : COX-1/2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
Advanced: How can researchers elucidate the mechanism of action for this compound in oncology studies?
- Kinase Inhibition Assays : Screen against kinase panels (e.g., CDK7, EGFR) to identify targets. Fluorobenzothiazole moieties are known to interact with ATP-binding pockets .
- Western Blotting : Validate downstream effects (e.g., phosphorylation status of ERK or AKT pathways) .
- Molecular Docking : Predict binding modes using software like AutoDock Vina, leveraging the compound’s thiazole and morpholino groups for hydrophobic and hydrogen-bond interactions .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Substituent Modifications :
- Replace the 4-fluoro group on the benzothiazole with chloro or nitro groups to assess impact on antibacterial activity .
- Vary the morpholinoethyl chain length to alter pharmacokinetic properties .
- Biological Testing : Compare IC₅₀ values of analogs in cytotoxicity assays to identify critical functional groups .
Advanced: How should researchers address contradictions in spectral data during structural characterization?
- Multi-Technique Validation : Cross-verify NMR, MS, and IR data. For example, a mass peak at m/z 447.95 [M+H]⁺ confirms molecular weight .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., fluorobenzothiazole vs. chloro derivatives) .
- Independent Synthesis : Reproduce the compound using alternative routes to rule out synthetic artifacts .
Advanced: What strategies improve yield in the synthesis of this compound?
- Catalyst Optimization : Use Pd(OAc)₂ for coupling reactions to reduce side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide bond formation .
- Temperature Control : Maintain 60–80°C during morpholinoethyl group introduction to prevent decomposition .
Advanced: What experimental approaches validate biological targets in neuropharmacology studies?
- siRNA Knockdown : Silence suspected targets (e.g., kinases) in neuronal cell lines and assess rescue of compound activity .
- Radioligand Binding Assays : Quantify affinity for receptors (e.g., serotonin transporters) using tritiated ligands .
- In Vivo Models : Test behavioral outcomes in zebrafish or murine models for neuroprotective effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
